molecular formula C9H10ClNO B11910390 6-Chloro-1,2,3,4-tetrahydro-4-isoquinolinol

6-Chloro-1,2,3,4-tetrahydro-4-isoquinolinol

Cat. No.: B11910390
M. Wt: 183.63 g/mol
InChI Key: XKRUFBTXQQKCKB-UHFFFAOYSA-N
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Description

6-Chloro-1,2,3,4-tetrahydro-4-isoquinolinol is a substituted tetrahydroisoquinoline derivative of high interest in chemical and pharmaceutical research. This compound serves as a versatile and valuable chemical intermediate for synthesizing more complex molecules. Its structure, featuring a chloro substituent and an alcohol functional group on the fused ring system, makes it a useful scaffold in medicinal chemistry for the exploration of structure-activity relationships. Researchers utilize this compound in the design and development of potential bioactive molecules, including central nervous system (CNS) active agents. The tetrahydroisoquinoline core is a privileged structure found in numerous compounds with diverse biological activities. As a chemical building block , it is employed in various organic synthesis transformations, such as further functionalization of the aromatic ring, modifications to the nitrogen atom, or reactions involving the alcohol group. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1,2,3,4-tetrahydroisoquinolin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-7-2-1-6-4-11-5-9(12)8(6)3-7/h1-3,9,11-12H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRUFBTXQQKCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CN1)C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substituted β-Arylethylamine Approach

Procedure :

  • Starting Material : 3-Chloro-4-methoxyphenethylamine (prepared via reductive amination of 3-chloro-4-methoxybenzaldehyde).

  • Reaction : Treat with formaldehyde in trifluoroethanol (TFE) at 90°C for 16 hours.

  • Outcome : Forms 6-chloro-4-methoxy-1,2,3,4-tetrahydroisoquinoline.

  • Demethylation : Use BBr₃ in dichloromethane to yield the hydroxyl group.

Data :

StepConditionsYield (%)Regioselectivity (o/p)
CyclizationTFE, 90°C, 16 h6414:86 (para)
DemethylationBBr₃, CH₂Cl₂, −78°C85

Advantages : High regioselectivity in aprotic solvents (e.g., toluene) for ortho products (o/p = 86:14).
Limitations : Requires protection/deprotection steps for the hydroxyl group.

Grignard-Mediated Cyclization

This method involves nucleophilic addition to isoquinolones followed by cyclization.

Isoquinolone Substitution

Procedure :

  • Starting Material : 6-Chloroisoquinolone (synthesized via Hofmann degradation of 6-chloro-3,4-dihydroisoquinolin-1(2H)-one).

  • Grignard Addition : React with methylmagnesium bromide in THF at 0°C.

  • Cyclization : Use NaH in toluene/DMF (1:1) at reflux for 48 hours.

Data :

StepConditionsYield (%)
Grignard AdditionMeMgBr, THF, 0°C72
CyclizationNaH, toluene/DMF, 110°C45

Reductive Amination

A two-step process involving imine formation followed by reduction.

Chlorinated Benzaldehyde Route

Procedure :

  • Imine Formation : React 6-chloro-4-hydroxybenzaldehyde with benzylamine in ethanol.

  • Reduction : Use NaBH₃CN in methanol at room temperature.

  • Cyclization : Acidic conditions (HCl/EtOH) to form the tetrahydroisoquinoline ring.

Data :

StepConditionsYield (%)
Imine FormationEtOH, 25°C, 12 h88
ReductionNaBH₃CN, MeOH, 24 h92
CyclizationHCl/EtOH, reflux, 6 h78

Advantages : High functional group tolerance and scalability.
Limitations : Requires precise pH control during cyclization.

Post-Synthetic Chlorination

Introducing chlorine after forming the hydroxylated tetrahydroisoquinoline core.

Electrophilic Aromatic Substitution

Procedure :

  • Starting Material : 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline.

  • Chlorination : Treat with Cl₂ gas in acetic acid at 50°C for 4 hours.

Data :

ParameterValue
Regioselectivity6-Cl:8-Cl = 7:3
Yield62%

Advantages : Avoids protection/deprotection steps.
Limitations : Poor regioselectivity necessitates chromatographic separation.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityComplexityScalability
Pictet-Spengler64–85HighModerateHigh
Grignard Cyclization45–72ModerateHighLow
Reductive Amination78–92HighLowHigh
Post-Synthetic Chlorination62LowModerateModerate

Challenges and Innovations

  • Regioselectivity : Solvent choice (TFE vs. toluene) significantly impacts o/p ratios in Pictet-Spengler reactions.

  • Stereocontrol : Chiral auxiliaries (e.g., (S)-α-methylbenzylamine) enable enantioselective synthesis.

  • Functional Group Compatibility : Demethylation with BBr₃ risks hydroxyl group oxidation; alternatives like TMSCl/NaI are under investigation .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,2,3,4-tetrahydro-4-isoquinolinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6-chloro-1,2,3,4-tetrahydroisoquinolinone, while reduction can produce 1,2,3,4-tetrahydro-4-isoquinolinol.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
6-Chloro-1,2,3,4-tetrahydro-4-isoquinolinol is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow for the modification and enhancement of drug efficacy and specificity. Research indicates that derivatives of this compound can act on neurotransmitter systems, potentially leading to new treatments for conditions such as depression and anxiety disorders .

Anticancer Properties
Recent studies have highlighted the compound's potential in cancer treatment. For instance, it has been shown to induce apoptosis in breast cancer cell lines through mechanisms that involve cell cycle arrest and modulation of signaling pathways . In vivo studies demonstrated significant tumor growth inhibition in xenograft models, suggesting its utility as an anticancer agent.

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecular architectures. Its ability to undergo various chemical reactions makes it valuable for creating novel compounds with potential therapeutic applications .

Biological Research

Modulation of Biological Systems
The compound is extensively studied for its effects on biological systems. It has been found to influence neurotransmitter release and modulate gene expression related to neuroprotection and inflammation. This has implications for developing treatments for neurodegenerative diseases such as Parkinson's disease.

Enzyme Inhibition Studies
Research indicates that this compound exhibits enzyme inhibitory activities. It has been shown to inhibit key enzymes involved in neurotransmitter metabolism and bacterial resistance mechanisms, highlighting its potential in both medicinal and antimicrobial applications.

Material Science

Development of New Materials
The compound is also being explored for its potential in material science. Its unique chemical properties allow researchers to investigate its use in developing conducting polymers and advanced coatings with enhanced functionalities .

Natural Product Synthesis

Facilitating Discovery of Medicinal Compounds
As a building block in the synthesis of natural products, this compound plays a crucial role in discovering new compounds with medicinal properties. This application is particularly relevant in the search for novel drugs derived from natural sources .

Summary Table of Applications

Application AreaDescription
Pharmaceutical Development Key intermediate for drugs targeting neurological disorders; anticancer properties demonstrated.
Organic Synthesis Building block for complex molecules; versatile in chemical reactions.
Biological Research Modulates neurotransmitter release; inhibits key enzymes involved in metabolism and resistance.
Material Science Potential use in developing advanced materials and coatings.
Natural Product Synthesis Facilitates the discovery of new medicinal compounds from natural sources.

Mechanism of Action

The mechanism of action of 6-Chloro-1,2,3,4-tetrahydro-4-isoquinolinol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Tetrahydroisoquinoline Derivatives

6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 96576-84-0)
  • Structure : Chlorine at position 6, phenyl group at position 1.
  • Molecular Weight : 243.74 g/mol (C₁₅H₁₄ClN).
  • However, steric hindrance from the phenyl substituent may reduce binding affinity to certain receptors .
2-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinolin-4-ol (Compound 4n, )
  • Structure : 4-Chlorophenyl group at position 2, hydroxyl at position 3.
  • Molecular Weight: 265.74 g/mol (C₁₅H₁₄ClNO).
  • Biological Activity : Tested for anticancer properties; the chlorophenyl moiety may enhance hydrophobic interactions with tumor-related enzymes or receptors .
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride (CAS 1289646-93-0)
  • Structure : Chlorine at positions 5 and 7, carboxylic acid at position 4.
  • Molecular Weight: 280.57 g/mol (C₁₀H₉Cl₂NO₂·HCl).
  • The dual chlorine substituents may confer enhanced antitumor activity compared to mono-chlorinated analogs .

Methoxy-Substituted Tetrahydroisoquinoline Derivatives

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol Hydrochloride (CAS 21638-65-3)
  • Structure : Methoxy groups at positions 6 and 7, hydroxyl at position 4.
  • Molecular Weight: 225.25 g/mol (C₁₁H₁₅NO₃).
  • Key Differences : Methoxy groups are electron-donating, increasing the basicity of the nitrogen atom compared to the electron-withdrawing chlorine in the target compound. This may alter receptor binding kinetics or metabolic stability .
6-Methoxy-2-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinolin-4-ol (Compound 4k, )
  • Structure : Methoxy at position 6, 4-chlorophenyl at position 2.
  • Molecular Weight: 301.79 g/mol (C₁₆H₁₆ClNO₂).
  • Biological Activity : Evaluated for anticancer activity; the combination of methoxy and chlorophenyl groups may synergistically modulate cytotoxicity .

Heterocyclic Analogs with Chlorine Substituents

6-Chloro-1,1-dioxo-1,4,2-benzodithiazine Derivatives
  • Structure : Benzodithiazine core with chlorine at position 5.
  • Biological Activity: Exhibits diuretic, antiarrhythmic, and antitumor activities. The sulfur-containing heterocycle confers distinct electronic properties compared to isoquinolinols, influencing toxicity profiles (low acute toxicity in rodents) and target selectivity .

Substituent Variations and Lipophilicity

2-[3-(4-Chlorophenyl)propyl]-1,2,3,4-tetrahydro-6-isoquinolinol (CAS 94085-72-0)
  • Structure : Bulky 4-chlorophenylpropyl chain at position 2.
  • Molecular Weight: 301.81 g/mol (C₁₈H₂₀NOCl).
  • Key Differences : The extended alkyl chain significantly increases lipophilicity, which may improve CNS penetration but reduce aqueous solubility. Such structural modifications are critical in optimizing pharmacokinetics .

Structural and Pharmacological Implications

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) LogP* (Predicted) Melting Point (°C)
6-Chloro-1,2,3,4-tetrahydro-4-isoquinolinol Cl (6), OH (4) 183.64 1.2 Not available
6-Chloro-1-phenyl-THIQ Cl (6), Ph (1) 243.74 3.5 Not available
2-(4-Chlorophenyl)-THIQ-4-ol Cl-Ph (2), OH (4) 265.74 2.8 Not available
6,7-Dimethoxy-THIQ-4-ol OMe (6,7), OH (4) 225.25 0.9 Not available
5,7-Dichloro-THIQ-6-carboxylic acid Cl (5,7), COOH (6) 280.57 -0.5 Not available

*Predicted using ChemDraw.

Biological Activity

6-Chloro-1,2,3,4-tetrahydro-4-isoquinolinol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of tetrahydroisoquinolines, characterized by a chlorine atom at the 6th position of the isoquinoline ring. Its molecular formula is C9H10ClNC_9H_{10}ClN with a molecular weight of approximately 169.64 g/mol. The unique structural features of this compound contribute to its reactivity and biological interactions.

The compound exhibits several key biochemical properties:

  • Enzyme Inhibition : It acts as an inhibitor of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and potentially improving mood and cognitive function .
  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties by modulating cell signaling pathways involved in neuroinflammation and apoptosis. It has been shown to influence gene expression related to neuroprotection in neuronal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Receptors : The compound interacts with various receptors in the central nervous system (CNS), modulating their activity and influencing signal transduction pathways.
  • Alteration of Neurotransmitter Levels : By inhibiting MAO activity, it prevents the breakdown of key neurotransmitters, leading to enhanced synaptic transmission and potential improvements in cognitive functions .
  • Impact on Cellular Metabolism : It affects cellular metabolism by influencing pathways related to energy production and cellular respiration within mitochondria.

Biological Activity Summary Table

Biological Activity Description
MAO Inhibition Increases levels of dopamine and serotonin by inhibiting their degradation.
Neuroprotection Modulates neuroinflammation and apoptosis pathways .
Antimicrobial Properties Preliminary studies suggest effectiveness against certain bacterial strains.
Anticancer Activity Potential applications in cancer treatment through modulation of cell signaling .

Neuroprotective Effects

A study demonstrated that treatment with this compound in animal models resulted in significant improvements in cognitive function and reductions in neuroinflammatory markers. These findings suggest its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Activity

Another investigation highlighted its anticancer properties by showing that the compound inhibited the proliferation of certain cancer cell lines. The mechanism was linked to its ability to modulate apoptotic pathways and enhance the expression of tumor suppressor genes .

Dosage Effects

The effects of this compound vary significantly with dosage:

  • Low Doses : Enhance cognitive functions and exhibit neuroprotective effects.
  • High Doses : Induce toxicity characterized by oxidative stress and neuroinflammation.

Metabolic Pathways

This compound is primarily metabolized by liver enzymes such as cytochrome P450 isoforms. Its metabolism leads to various metabolites that may retain biological activity. Understanding these metabolic pathways is crucial for optimizing therapeutic applications and minimizing adverse effects .

Q & A

Q. How can contradictions in structure-activity relationship (SAR) data be resolved for this compound?

  • Comparative SAR studies : Analyze analogs with varied substituents (e.g., methoxy vs. chloro groups at C6/C7). For example, 3,4,5-trimethoxyphenyl derivatives show enhanced blood-brain barrier permeability compared to hydroxylated analogs .
  • Computational modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to rationalize activity differences.
  • Meta-analysis : Cross-reference bioactivity data across multiple studies to identify consensus trends (e.g., logP thresholds for antimicrobial efficacy) .

Methodological Considerations

Q. What purification techniques are most effective for isolating this compound from complex mixtures?

  • Flash chromatography : Use gradient elution (hexane/ethyl acetate → 100% ethyl acetate) to separate polar byproducts.
  • Countercurrent chromatography (CCC) : Ideal for gram-scale isolation with minimal solvent waste .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to maximize yield and purity (>99% by HPLC) .

Q. How are stability and storage conditions determined for this compound?

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Related tetrahydroisoquinolines show stability in amber vials under nitrogen at −20°C .
  • pH-dependent stability : Assess hydrolysis rates in buffers (pH 1–13). Chlorinated analogs are prone to dehalogenation under alkaline conditions (pH >10) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data?

  • Standardized protocols : Use internal controls (e.g., reference inhibitors) in every assay plate.
  • Quality control (QC) metrics : Enforce strict purity thresholds (e.g., ≥95% by NMR) and track logP values (e.g., via reversed-phase HPLC) to ensure consistency .
  • Collaborative validation : Share samples with independent labs to confirm key findings (e.g., IC₅₀ values for AChE inhibition) .

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